(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Overview
Description
“(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester” is a chemical compound with the CAS Number: 365997-36-0. It has a molecular weight of 365.45 and its linear formula is C15H27NO7S .
Synthesis Analysis
The synthesis of this compound generally involves the following steps :Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H27NO7S .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Asymmetric Hydrogenation
The compound has been utilized in asymmetric hydrogenation processes. For instance, Kubryk and Hansen (2006) demonstrated its application in the preparation of a beta-amino acid pharmacophore through asymmetric hydrogenation of enamine ester, achieving high enantiomeric excess (Kubryk & Hansen, 2006).
Polymer Synthesis
Qu, Sanda, and Masuda (2009) explored its use in the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s. These polymers exhibited unique structural properties and were analyzed for their helical structures and stability under various conditions (Qu, Sanda, & Masuda, 2009).
Enantioselective Synthesis
Alonso et al. (2005) described an enantioselective synthesis method using this compound, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process emphasized the compound's potential in creating enantioselectively synthesized products (Alonso, Santacana, Rafecas, & Riera, 2005).
Improved Synthesis Methods
Badland et al. (2010) reported an improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, highlighting advancements in the synthesis process and emphasizing the importance of this compound in various chemical syntheses (Badland, Bains, Howard, Laity, & Newman, 2010).
Application in Chiral Methylpropargyl Ester Monomers
The application of this compound extends to the creation of chiral methylpropargyl ester monomers, which are important in the synthesis of specialized polymers with unique optical properties. The research by Qu, Sanda, and Masuda (2009) is particularly relevant in this context (Qu, Sanda, & Masuda, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERHKRKNNLBKG-QJPTWQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112602 | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester | |
CAS RN |
365997-36-0 | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365997-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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